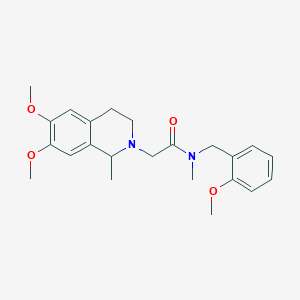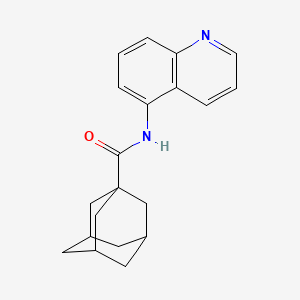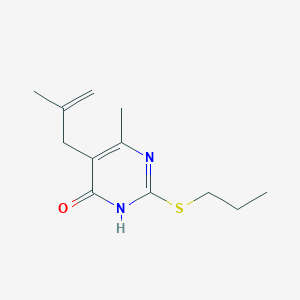![molecular formula C16H14ClN3O2S B12487305 5-(4-chlorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487305.png)
5-(4-chlorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the 4-chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the pyrido[2,3-d]pyrimidine core.
Attachment of the Prop-2-en-1-ylsulfanyl Group: This can be accomplished through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 5-(4-chlorophenyl)-2-(ethylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
Uniqueness
The unique feature of 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is the presence of the prop-2-en-1-ylsulfanyl group, which can impart distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H14ClN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-enylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-7-23-16-19-14-13(15(22)20-16)11(8-12(21)18-14)9-3-5-10(17)6-4-9/h2-6,11H,1,7-8H2,(H2,18,19,20,21,22) |
InChI Key |
YWEHEKVQKTWPJS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate](/img/structure/B12487232.png)

![3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487235.png)
![N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide](/img/structure/B12487245.png)
![4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B12487252.png)
![1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B12487270.png)
![N,N-dimethyl-4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12487271.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12487274.png)
![3-[(Biphenyl-4-ylacetyl)amino]-4-chlorobenzoic acid](/img/structure/B12487275.png)


![2-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487290.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(pyrimidin-2-ylsulfanyl)propan-1-amine](/img/structure/B12487298.png)
